molecular formula C6H8Cl3NO2 B14485123 N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide CAS No. 63872-75-3

N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide

Cat. No.: B14485123
CAS No.: 63872-75-3
M. Wt: 232.5 g/mol
InChI Key: UKOQJLZBBAUWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a methyl group, and a trichloroethyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with 2,2,2-trichloroethanol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The trichloroethyl group can be reduced to form less chlorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of less chlorinated derivatives.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it valuable for developing new compounds and materials.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a tool to investigate the mechanisms of enzyme inhibition or activation, as well as its interactions with biological macromolecules.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated for its ability to modulate specific biochemical pathways, offering potential benefits in treating certain diseases or conditions.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various manufacturing processes, including the synthesis of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trichloroethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

    2,2,2-Trichloroethanol: A compound with similar trichloroethyl group but different functional groups.

    Methyl N-(1-hydroxy-2,2,2-trichloroethyl)carbamate: A compound with a similar hydroxy and trichloroethyl group but different backbone structure.

Uniqueness: N-Hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide is unique due to its specific combination of functional groups and backbone structure. This unique arrangement allows it to participate in a wide range of chemical reactions and interactions, making it valuable for various scientific and industrial applications.

Properties

CAS No.

63872-75-3

Molecular Formula

C6H8Cl3NO2

Molecular Weight

232.5 g/mol

IUPAC Name

N-hydroxy-2-methyl-N-(2,2,2-trichloroethyl)prop-2-enamide

InChI

InChI=1S/C6H8Cl3NO2/c1-4(2)5(11)10(12)3-6(7,8)9/h12H,1,3H2,2H3

InChI Key

UKOQJLZBBAUWGI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N(CC(Cl)(Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.